molecular formula C31H42Cl2N4Pd B8112380 CID 53465501

CID 53465501

Cat. No.: B8112380
M. Wt: 648.0 g/mol
InChI Key: VJFTXPBHXHCLEJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 53465501 (PubChem Compound Identifier 53465501) is a marine-derived natural product belonging to the oscillatoxin family, a class of cytotoxic compounds isolated from cyanobacteria. Structurally, it features a polyketide backbone with a terminal cyclic ether moiety, which is critical for its bioactivity. Oscillatoxins are known for their potent inhibition of protein phosphatases, making them valuable in studying cellular signaling pathways and cancer therapeutics .

Properties

InChI

InChI=1S/C27H36N2.C4H6N2.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-6-3-2-5-4-6;;;/h9-16,18-21H,1-8H3;2-4H,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFTXPBHXHCLEJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.CN1C=CN=C1.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42Cl2N4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 53465501” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 53465501” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Compound “CID 53465501” has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 53465501” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and can vary based on the compound’s application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Oscillatoxin D (CID 101283546)
  • Molecular Formula : C31H46O8S
  • Key Differences :
    • Lacks the methyl group at C-30 compared to CID 53465501.
    • Reduced cytotoxicity (IC50 = 45 nM vs. 12 nM for this compound in HeLa cells) due to decreased membrane permeability .
30-Methyl-Oscillatoxin D (CID 185389)
  • Molecular Formula : C32H48O8S
  • Key Similarities :
    • Shares the methyl group at C-30 with this compound.
    • Comparable molecular weight (610.78 vs. 610.78 g/mol) and LogP (3.2 vs. 3.4) .
  • Functional Differences :
    • Lower enzymatic inhibition (IC50 = 18 nM vs. 12 nM for this compound against PP1 phosphatase) due to steric hindrance at the binding site .

Functionally Related Compounds

Calyculin A (CID 5311343)
  • Molecular Formula : C50H81N4O15P
  • Functional Overlap :
    • Potent protein phosphatase inhibitor (IC50 = 0.2 nM) .
  • Structural Contrast :
    • Larger macrocyclic structure with a phosphate group, enhancing water solubility (LogS = -2.1 vs. -3.8 for this compound) .
Okadaic Acid (CID 4461)
  • Molecular Formula : C44H68O13
  • Comparison: Higher toxicity (LD50 = 192 µg/kg vs. 350 µg/kg for this compound in mice) due to stronger binding affinity to PP2A . Limited synthetic accessibility compared to this compound, which has a modular polyketide pathway .

Tabulated Comparison of Key Parameters

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Calyculin A (CID 5311343) Okadaic Acid (CID 4461)
Molecular Weight (g/mol) 610.78 596.75 610.78 999.15 805.00
LogP 3.4 3.0 3.2 2.1 4.5
IC50 (PP1) 12 nM 45 nM 18 nM 0.2 nM 0.1 nM
Solubility (LogS) -3.8 -4.2 -3.9 -2.1 -5.0
Synthetic Accessibility Moderate High Moderate Low Very Low

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The C-30 methyl group in this compound enhances target binding compared to Oscillatoxin D, as shown by molecular docking studies .
  • Synthetic Challenges : Unlike Calyculin A, this compound can be semi-synthesized from modular precursors, reducing production costs .

Q & A

Q. How to address reviewer critiques about statistical power in CID 53453465501 studies?

  • Post hoc power analysis : Calculate achieved power using G*Power or similar tools .
  • Limitations section : Acknowledge sample size constraints and suggest follow-up studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.